Advanced Structural Elucidation and Molecular Weight Analysis of CAS 14435-53-1: A Comprehensive Guide for Pharmaceutical Applications
Advanced Structural Elucidation and Molecular Weight Analysis of CAS 14435-53-1: A Comprehensive Guide for Pharmaceutical Applications
Executive Summary
In the landscape of modern drug development, the rational design of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—relies heavily on versatile, polyfunctional building blocks. CAS 14435-53-1 , chemically identified as 2-[(3-Aminopropyl)ethylamino]ethanol , is a highly valuable trifunctional aliphatic scaffold. Featuring a primary amine, a tertiary amine, and a primary alcohol, it offers orthogonal reactivity profiles ideal for complex bioconjugation strategies.
As a Senior Application Scientist, I approach the structural and molecular weight analysis of such polyfunctional aliphatic amines not merely as a routine QA/QC step, but as a foundational prerequisite for rational drug design. This whitepaper details the rigorous, self-validating analytical workflows required to characterize CAS 14435-53-1, ensuring absolute structural integrity before its integration into pharmaceutical synthesis.
Molecular Architecture & Physicochemical Profiling
The structural complexity of CAS 14435-53-1 arises from its trifunctional nature. The primary amine ( −NH2 ) acts as a highly nucleophilic center, the tertiary amine provides a basic "proton sponge" core, and the primary alcohol ( −OH ) serves as both a hydrogen bond donor and acceptor.
Quantitative Physicochemical Data
To establish a baseline for analytical characterization, the theoretical physicochemical properties of CAS 14435-53-1 are summarized below.
| Parameter | Specification |
| Chemical Name | 2-[(3-Aminopropyl)ethylamino]ethanol |
| CAS Registry Number | [1] |
| Molecular Formula | C7H18N2O |
| Average Molecular Weight | 146.23 g/mol |
| Monoisotopic Exact Mass | 146.1419 Da |
| Key Functional Groups | Primary amine, Tertiary amine, Primary alcohol |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation
Mechanistic Insights & Causality
For aliphatic amines, Electrospray Ionization in positive mode (ESI+) is the gold standard. The basic nitrogen atoms in CAS 14435-53-1 readily accept protons from the spray solvent, forming an abundant [M+H]+ precursor ion. However, at the N-C α and C α -C β bonds [3].
Causality in experimental design: To prevent premature dissociation and ensure accurate molecular weight determination, we must strictly control the capillary and cone voltages. By utilizing a low cone voltage (e.g., 20–30 V), we minimize excess internal energy transfer, preserving the intact [M+H]+ ion [2].
Step-by-Step ESI-HRMS Methodology
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Sample Preparation: Dissolve CAS 14435-53-1 in LC-MS grade Methanol containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL. Rationale: FA acts as a proton source, driving the equilibrium toward the protonated amine species.
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Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix to ensure a mass accuracy of < 2 ppm.
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Ionization & Acquisition:
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Mode: ESI Positive (ESI+)
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Capillary Voltage: 3.0 kV
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Cone Voltage: 25 V (Optimized to prevent N-C α cleavage).
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Mass Range: m/z 50–500.
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Data Processing: Extract the exact mass chromatogram for the theoretical [M+H]+ ion at m/z 147.1492.
Self-Validating System Checkpoint: This protocol operates as a self-validating system. The simultaneous observation of the [M+H]+ ion (m/z 147.1492) and the corresponding [M+Na]+ adduct (m/z 169.1311) serves as an internal orthogonal check against false positives. If the mass error exceeds 5 ppm, the system mandates an automatic recalibration sequence.
Caption: ESI-HRMS analytical workflow for the molecular weight validation of CAS 14435-53-1.
Structural Elucidation via Nuclear Magnetic Resonance (NMR)
Mechanistic Insights & Causality
The presence of both basic amines and a primary hydroxyl group introduces complex intra- and intermolecular hydrogen-bonding networks. [4].
Causality in experimental design: If analyzed in standard CDCl3 , trace water can cause severe peak broadening and unpredictable chemical shifts for the exchangeable −NH2 and −OH protons. Therefore, we mandate the use of strictly anhydrous CDCl3 treated with activated molecular sieves. Alternatively, utilizing D2O induces rapid deuterium exchange, intentionally silencing the exchangeable protons to yield a pristine, easily integrable aliphatic backbone spectrum.
Step-by-Step 1D and 2D NMR Protocol
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Solvent Preparation: Pass CDCl3 through basic alumina to remove acidic impurities (which could protonate the amines and shift the signals), followed by storage over 4Å molecular sieves.
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Sample Preparation: Dissolve 15 mg of CAS 14435-53-1 in 0.6 mL of the prepared CDCl3 .
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1 H NMR Acquisition (400 MHz): Acquire standard 1D proton spectra. Expect a complex multiplet for the central −CH2− of the propyl chain due to splitting by adjacent −CH2N and −CH2NH2 groups, alongside a classic triplet-quartet pattern for the ethyl group.
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13 C and DEPT-135 Acquisition (100 MHz): Acquire carbon spectra to map the skeletal framework.
Self-Validating System Checkpoint: The NMR protocol incorporates a rigorous integration check: the total proton integral in the 1 H spectrum must sum to exactly 18. Furthermore, the 13 C DEPT-135 spectrum provides orthogonal validation of the carbon framework: the six methylene ( −CH2− ) carbons must appear as inverted signals, while the single methyl ( −CH3 ) carbon appears as a positive signal. Any deviation immediately flags a structural impurity.
Synthetic Utility in Drug Development: Chemoselective Bioconjugation
The true value of CAS 14435-53-1 in pharmaceutical development lies in its capacity for chemoselective functionalization. Because the primary amine is significantly more nucleophilic than the primary alcohol at physiological to slightly basic pH (7.5–8.0), it can be selectively reacted with N-hydroxysuccinimide (NHS) esters. This leaves the hydroxyl group pristine for subsequent orthogonal chemistry (e.g., esterification or etherification), making it an ideal bifunctional linker for PROTACs or ADCs.
Caption: Chemoselective bioconjugation pathway utilizing the primary amine and hydroxyl groups of CAS 14435-53-1.
Self-Validating System Checkpoint: This chemoselective workflow is validated through intermediate LC-MS monitoring. The selective N-acylation is confirmed by a mass shift corresponding exactly to the acyl group addition, while the absence of double-acylation (O-acylation) validates the pH-controlled chemoselectivity.
References
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Qian, K., et al. Fundamentals and Applications of Electrospray Ionization Mass Spectrometry for Petroleum Characterization. ACS Energy & Fuels (2004).[Link]
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Chikumoto, T., et al. Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. ACS Omega (2021).[Link]
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Gumerova, N. I., et al. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry - A European Journal (2021).[Link]
